3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
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Overview
Description
3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of bromobenzyl, chlorofluorobenzyl, and phenyl groups, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and the introduction of the sulfinyl and sulfanyl groups. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of Sulfinyl and Sulfanyl Groups: These groups can be introduced through nucleophilic substitution reactions using suitable sulfinyl and sulfanyl precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to remove the sulfinyl or sulfanyl groups.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group would yield a sulfone derivative.
Scientific Research Applications
3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-chlorobenzyl)sulfinyl]methyl}-5-[(2-bromo-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
- 3-{[(4-fluorobenzyl)sulfinyl]methyl}-5-[(2-chloro-6-bromobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
Uniqueness
The unique combination of bromobenzyl, chlorofluorobenzyl, and phenyl groups in 3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole distinguishes it from similar compounds. This specific arrangement of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfinylmethyl]-5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrClFN3OS2/c24-17-11-9-16(10-12-17)14-32(30)15-22-27-28-23(29(22)18-5-2-1-3-6-18)31-13-19-20(25)7-4-8-21(19)26/h1-12H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVTYJDRHULCCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)F)CS(=O)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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